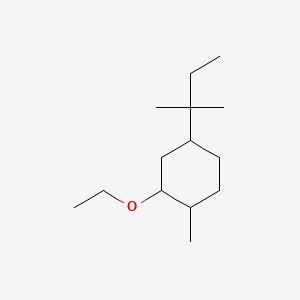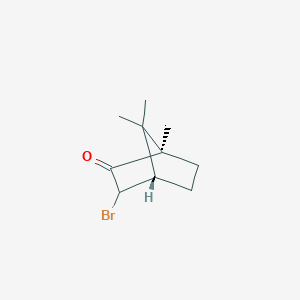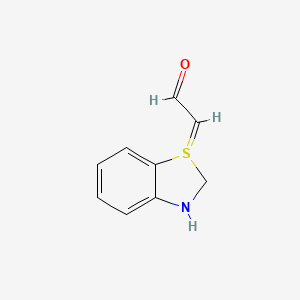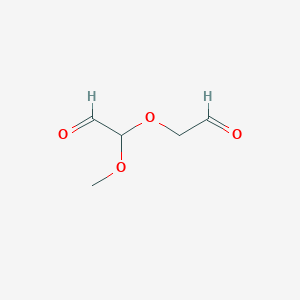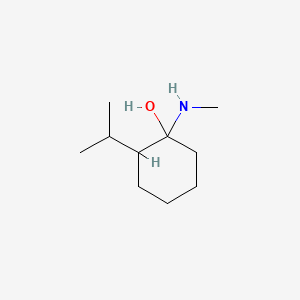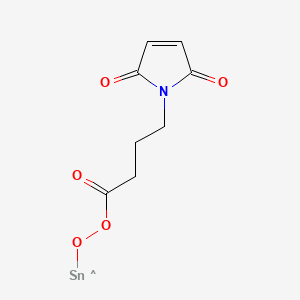
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring, a quinoline moiety, and a hydrazone linkage, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone typically involves the condensation of 2-pyridinecarboxaldehyde with (6-methoxy-2-methyl-4-quinolinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinoline derivatives, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Formyl-6-methoxypyridine
- 6-Methoxypyridine-2-carbaldehyde
- 6-Methyl-2-pyridinecarboxaldehyde
Uniqueness
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone is unique due to its combination of a pyridine ring, a quinoline moiety, and a hydrazone linkage. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Propiedades
Número CAS |
29125-43-7 |
|---|---|
Fórmula molecular |
C18H18N4O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C18H18N4O/c1-12-5-4-6-14(20-12)11-19-22-18-9-13(2)21-17-8-7-15(23-3)10-16(17)18/h4-11H,1-3H3,(H,21,22)/b19-11+ |
Clave InChI |
CWDRZKRXDUBWCO-YBFXNURJSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)/C=N/NC2=C3C=C(C=CC3=NC(=C2)C)OC |
SMILES canónico |
CC1=NC(=CC=C1)C=NNC2=C3C=C(C=CC3=NC(=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



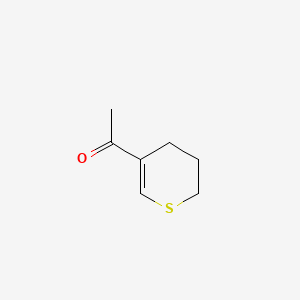
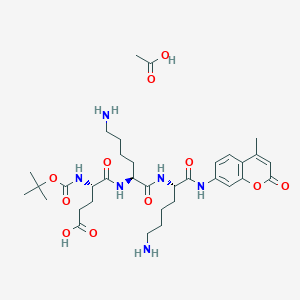

![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)
